5-chloro-1H-indazole-3-carboxylic Acid
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Overview
Description
5-chloro-1H-indazole-3-carboxylic Acid is an important pharmaceutical intermediate used to build active drug molecules .
Synthesis Analysis
The synthesis of 1H-indazole-3-carboxylic acid involves dissolving it in anhydrous acetic acid in a three-necked flask, heating and stirring. After the substrate is dissolved and clarified, phosphorus oxychloride is dissolved in anhydrous acetic acid and slowly added. The reaction is refluxed at 90°C for 14 hours. After the reaction is complete, a white precipitate is formed, cooled in an ice bath, vacuum filtered, washed with ethyl acetate, and then washed with ether to obtain 5-chloro-1H-indazole-3-carboxylic acid .Molecular Structure Analysis
The molecular formula of 5-chloro-1H-indazole-3-carboxylic Acid is C8H5ClN2O2 . The InChI code is 1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H, (H,10,11)(H,12,13) .Physical And Chemical Properties Analysis
The molecular weight of 5-chloro-1H-indazole-3-carboxylic Acid is 196.59 g/mol . It has a XLogP3-AA value of 2, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is a pale-yellow to yellow-brown solid .Scientific Research Applications
Medicinal Chemistry
5-Chloro-1H-indazole-3-carboxylic Acid is an important intermediate in medicinal chemistry . It is used to construct active pharmaceutical ingredients . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis of Indazoles
The compound plays a crucial role in the synthesis of 1H- and 2H-indazoles . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Inhibitor of Phosphoinositide 3-Kinase δ
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Anticancer Activity
A derivative of 5-chloro-1H-indazole-3-carboxylic Acid, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Antitumor Activity
In a study, a derivative of 5-chloro-1H-indazole-3-carboxylic Acid showed the best inhibitory effect against Hep-G2 (IC 50 = 3.32 µM), however, this compound showed high toxicity to normal cells (HEK-293, IC 50 = 12.17 µM) .
Drug Molecules
Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules . For example, niraparib 1 has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer . Pazopanib 2 is a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315 and H319, indicating that it causes skin irritation and serious eye irritation. Precautionary statements include P305, P338, and P351, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
5-chloro-1H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAJIAULUPQHHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429020 |
Source
|
Record name | 5-chloro-1H-indazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-indazole-3-carboxylic Acid | |
CAS RN |
1077-95-8 |
Source
|
Record name | 5-chloro-1H-indazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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